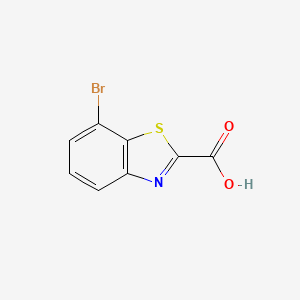

7-Bromobenzothiazole-2-carboxylic acid

Descripción

BenchChem offers high-quality 7-Bromobenzothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromobenzothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-bromo-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPYSFOZUWXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672194 | |

| Record name | 7-Bromo-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-54-6 | |

| Record name | 7-Bromo-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 7-Bromobenzothiazole-2-carboxylic acid (CAS Number: 1187928-54-6)

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and pharmaceutical activities.[1][2] Its rigid, planar structure and the presence of heteroatoms facilitate interactions with a wide range of biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The functionalization of the benzothiazole ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a versatile building block in medicinal chemistry.[3] This guide focuses on a specific, valuable derivative: 7-Bromobenzothiazole-2-carboxylic acid, a molecule poised for further elaboration in drug development programs.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of 7-Bromobenzothiazole-2-carboxylic acid is essential for its effective application in research and development.

| Property | Value | Source/Method |

| CAS Number | 1187928-54-6 | Chemical Abstracts Service |

| Molecular Formula | C₈H₄BrNO₂S | Calculated |

| Molecular Weight | 258.09 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water | General knowledge of similar structures |

| pKa | ~2.8 - 3.5 (predicted for carboxylic acid) | Estimated based on similar aromatic carboxylic acids |

Strategic Synthesis of 7-Bromobenzothiazole-2-carboxylic acid

The synthesis of 7-Bromobenzothiazole-2-carboxylic acid can be logically approached in a two-stage process: first, the construction of the benzothiazole-2-carboxylic acid core, followed by the regioselective bromination at the C7 position.

Stage 1: Synthesis of the Benzothiazole-2-carboxylic acid Core

Two primary, reliable methods for the synthesis of the benzothiazole-2-carboxylic acid core are the oxidation of 2-methylbenzothiazole and the hydrolysis of benzothiazole-2-carbonitrile.

This classic approach involves the oxidation of the readily available 2-methylbenzothiazole. While traditional methods often employ harsh oxidants like potassium permanganate, a greener, catalytic approach offers improved safety and environmental considerations.[4]

-

Causality of Experimental Choices: The use of a metalloporphyrin catalyst with oxygen or hydrogen peroxide as the terminal oxidant provides a milder and more selective oxidation compared to stoichiometric permanganate, minimizing over-oxidation and byproduct formation.[4] The basic medium (NaOH) is crucial for deprotonating the carboxylic acid as it forms, enhancing its solubility in the aqueous-alcoholic solvent system and driving the reaction to completion.

Experimental Protocol: Catalytic Oxidation of 2-Methylbenzothiazole

-

To a high-pressure autoclave, add 2-methylbenzothiazole (1 equivalent), sodium hydroxide (2-3 equivalents), and a catalytic amount of a suitable metalloporphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) cobalt porphyrin, 0.002 equivalents).[4]

-

Add ethanol as the solvent.

-

Seal the autoclave and pressurize with oxygen to 1.5-2.0 MPa.

-

Heat the reaction mixture to 120-140°C and maintain for 8-12 hours with vigorous stirring.

-

After cooling to room temperature, carefully vent the autoclave.

-

Dilute the reaction mixture with water and filter to remove the catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield benzothiazole-2-carboxylic acid.

This method is advantageous if benzothiazole-2-carbonitrile is a more accessible starting material. The nitrile group can be efficiently hydrolyzed to a carboxylic acid under acidic conditions.[5]

-

Causality of Experimental Choices: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids.[5] Refluxing in aqueous acid ensures sufficient thermal energy to overcome the activation barrier for both the initial hydration of the nitrile to an amide and the subsequent hydrolysis of the amide to the carboxylic acid.

Experimental Protocol: Acidic Hydrolysis of Benzothiazole-2-carbonitrile

-

Suspend benzothiazole-2-carbonitrile (1 equivalent) in a 6M aqueous solution of hydrochloric acid.[5]

-

Heat the mixture to reflux (approximately 100-110°C).

-

Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The product should precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum to yield benzothiazole-2-carboxylic acid.

Stage 2: Regioselective C7-Bromination

The introduction of a bromine atom specifically at the C7 position of the benzothiazole ring is a critical step. While electrophilic aromatic substitution on the benzothiazole ring can occur at multiple positions, directed halogenation can achieve the desired regioselectivity. Drawing parallels from the C7-halogenation of 2-arylbenzoxazoles, a transition metal-catalyzed approach is a plausible and modern strategy.[6]

-

Causality of Experimental Choices: A ruthenium catalyst can facilitate a single-electron-transfer (SET) mechanism, which can favor halogenation at the C7 position.[6] N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine. The choice of solvent can influence the reaction's efficiency and selectivity.

Proposed Experimental Protocol: Regioselective C7-Bromination

-

In a round-bottom flask, dissolve benzothiazole-2-carboxylic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or acetic acid.

-

Add a catalytic amount of a ruthenium catalyst, for example, [Ru(p-cymene)Cl₂]₂ (0.02-0.05 equivalents).

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60°C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

If the product precipitates, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 7-Bromobenzothiazole-2-carboxylic acid.

Caption: Synthetic workflow for 7-Bromobenzothiazole-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0 and 13.0 ppm.

-

Aromatic Protons: The three protons on the benzene ring will form a complex splitting pattern.

-

H4: Expected to be a doublet of doublets around 8.2-8.4 ppm, coupled to H5 and H6.

-

H5: Expected to be a triplet (or doublet of doublets) around 7.5-7.7 ppm, coupled to H4 and H6.

-

H6: Expected to be a doublet of doublets around 7.9-8.1 ppm, coupled to H4 and H5.

-

¹³C NMR Spectroscopy

-

Carboxylic Acid Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

-

Benzothiazole Carbons:

-

C2: Expected around 160-165 ppm.

-

C3a & C7a (bridgehead): Expected between 130-155 ppm.

-

C7 (bearing Br): Expected around 115-125 ppm.

-

Aromatic CH Carbons (C4, C5, C6): Expected in the range of 120-135 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1730 cm⁻¹.[10]

-

C=N Stretch (Thiazole): A medium intensity band around 1550-1620 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 257 and 259.

-

Key Fragmentation Pathways:

-

Loss of OH (M-17)

-

Loss of COOH (M-45)

-

Loss of Br (M-79/81)

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Reactivity and Applications in Synthesis

7-Bromobenzothiazole-2-carboxylic acid is a bifunctional molecule, offering two distinct points for chemical modification.

-

Carboxylic Acid Group: This group can undergo standard transformations such as:

-

Esterification: Reaction with alcohols under acidic catalysis.

-

Amide Coupling: Activation (e.g., with HATU, HOBt) followed by reaction with amines to form amides, a key linkage in many pharmaceuticals.

-

Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride.

-

-

C7-Bromo Group: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

-

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

-

The strategic manipulation of these two functional groups allows for the use of 7-Bromobenzothiazole-2-carboxylic acid as a key intermediate in the synthesis of complex molecules for drug discovery and materials science.

Potential Applications in Drug Development

The benzothiazole scaffold is associated with a broad spectrum of pharmacological activities. The introduction of substituents at the C7 position can modulate these activities and improve pharmacokinetic profiles.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The 7-bromo position can be functionalized to introduce moieties that interact with specific residues in the kinase active site.

-

Antimicrobial Agents: Benzothiazole derivatives have shown potent antibacterial and antifungal properties.[1] Modification at C7 can enhance potency and broaden the spectrum of activity.

-

Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents and therapeutics for conditions like Alzheimer's disease.[11] The C7 position offers a site for attaching linkers or other functional groups to optimize properties for CNS penetration and target engagement.

Conclusion

7-Bromobenzothiazole-2-carboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its strategic synthesis, involving the formation of the benzothiazole-2-carboxylic acid core followed by regioselective bromination, provides a reliable route to this important intermediate. The presence of two distinct and reactive functional groups—the carboxylic acid and the C7-bromo substituent—opens up a multitude of possibilities for creating diverse libraries of compounds for screening in drug discovery programs. A thorough understanding of its synthesis, properties, and reactivity is paramount for researchers and scientists aiming to leverage the potential of the benzothiazole scaffold in developing the next generation of therapeutics.

References

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [URL: https://www.mdpi.com/1420-3049/25/7/1675]

- Benzothiazole - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzothiazole]

- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [URL: https://www.mdpi.com/1420-3049/27/1/244]

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7180998/]

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [URL: https://www.benthanscience.com/abstract/10.2174/1573406416666200226105829]

- 2-Amino benzothiazole 6-carboxylic acid synthesis - Sciencemadness Discussion Board. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=6354]

- FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate. [URL: https://www.researchgate.net/figure/reveals-the-FTIR-graph-of-N-2-Amino-benzothiazole-methacylamide-copolymers-The-peak_fig1_329615573]

- Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. ResearchGate. [URL: https://www.researchgate.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.

- ChemInform Abstract: Substituted Benzothiazoles: Synthesis and Medicinal Characteristics. ResearchGate. [URL: https://www.researchgate.net/publication/268817757_ChemInform_Abstract_Substituted_Benzothiazoles_Synthesis_and_Medicinal_Characteristics]

- Preparation method of benzothiazole-2-carboxylic acid - Google Patents. Google Patents. [URL: https://patents.google.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00030]

- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29724002/]

-

The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][1][12]benzothiazoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720001403]

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [URL: https://www.mdpi.com/1424-8247/17/5/530]

- Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. Benchchem. [URL: https://www.benchchem.com/technical-center/benzothiazole-2-carboxylic-acid-synthesis]

- Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/bsj/article/view/8318]

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S131961031200067X]

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1423439]

- Benzothiazole synthesis - Organic Chemistry Portal. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzofused/benzothiazoles.shtm]

- A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. ResearchGate. [URL: https://www.researchgate.net/publication/257802875_A_Convenient_Route_to_2-Substituted_Benzothiazole-6-carboxylic_Acids_Using_Nitrobenzene_as_Oxidant]

- NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1472534]

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4828]

- Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc02008k]

- Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05510]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Georgia. [URL: https://ugachem.files.wordpress.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11528003/]

- 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. [URL: https://www.researchgate.net/publication/271201970_6-Bromo-2-methylsulfanyl-13-benzothiazole]

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32068414/]

- Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1514221]

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12734185/]

- Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. Pharma-found.com. [URL: https://www.pharma-found.com/2-aminobenzothiazole-6-carboxylic-acid-cas-93-85-6-for-critical-molecular-building-block.html]

- Benzothiazole(95-16-9) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95-16-9_13cnmr.htm]

- Mass Spectrometry: Fragmentation Mechanisms. YouTube. [URL: https://www.youtube.

- Structure and fragmentation of b2 ions in peptide mass spectra. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10790847/]

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of Research in Engineering and Science. [URL: https://www.ijres.org/papers/Volume-8/Issue-12/B08120515.pdf]

- Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. synfacts.thieme.de. [URL: https://synfacts.thieme.de/index.php/ges/article/view/3114/3028]

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids]

- mass spectra - fragmentation patterns. Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/fragment.html]

- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

physical and chemical properties of 7-Bromobenzothiazole-2-carboxylic acid

An In-Depth Technical Guide to 7-Bromobenzothiazole-2-carboxylic Acid for Advanced Research

Introduction: Unveiling a Key Heterocyclic Building Block

7-Bromobenzothiazole-2-carboxylic acid (CAS No: 1187928-54-6) is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] The benzothiazole scaffold is a "privileged structure," known for its wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][3][4] The strategic placement of a bromine atom at the 7-position and a carboxylic acid at the 2-position provides two distinct, reactive handles for synthetic diversification. This dual functionality makes it an exceptionally versatile building block for creating complex molecules and chemical libraries aimed at novel drug discovery and the development of functional materials.[1][5]

This guide offers an in-depth exploration of the core physicochemical properties, reactivity, and analytical characterization of 7-Bromobenzothiazole-2-carboxylic acid, designed for researchers, chemists, and drug development professionals.

PART 1: Physicochemical Properties

The physical characteristics of a compound govern its behavior in both chemical reactions and biological systems. Understanding these properties is paramount for designing experimental conditions, formulating drug candidates, and predicting bioavailability.

Core Data Summary

A compilation of essential physicochemical data for 7-Bromobenzothiazole-2-carboxylic acid is presented below. These values are critical for laboratory handling, reaction setup, and analytical method development.

| Property | Value | Source |

| CAS Number | 1187928-54-6 | [1][2] |

| Molecular Formula | C₈H₄BrNO₂S | [1] |

| Molecular Weight | 258.09 g/mol | [1] |

| Appearance | Typically a solid | |

| Boiling Point | 433.0 ± 37.0 °C (Predicted) | [1] |

| Density | 1.912 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.70 (Predicted) | [1] |

| LogP | 2.757 (Predicted) | [6] |

Solubility & Polarity Insights

The solubility of 7-Bromobenzothiazole-2-carboxylic acid is a direct consequence of its molecular structure. The carboxylic acid group is polar and capable of forming strong hydrogen bonds with protic solvents like water and alcohols.[7][8] However, the fused aromatic benzothiazole ring system is large and nonpolar (hydrophobic). This duality means:

-

Aqueous Solubility : It is expected to have low solubility in neutral water. Its solubility significantly increases in basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide) due to the formation of the highly polar carboxylate salt.[9]

-

Organic Solubility : It is generally soluble in polar organic solvents such as ethanol, methanol, and diethyl ether.[7]

This differential solubility is the basis for straightforward purification via acid-base extraction, a common and effective technique for isolating carboxylic acids from neutral or basic impurities.[9]

PART 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of 7-Bromobenzothiazole-2-carboxylic acid is dominated by the reactivity of its two primary functional groups: the carboxylic acid and the aryl bromide.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization.

-

Esterification & Amidation : The carboxyl group can be readily converted into esters or amides. These reactions are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties (e.g., lipophilicity, cell permeability). The conversion typically proceeds via activation of the carboxylic acid, for instance, by forming an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol or amine.[10][11]

-

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens another avenue for synthetic modification.

Reactions of the Aryl Bromide

The bromine atom on the benzothiazole ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a vast array of substituents, making it a powerful tool for structure-activity relationship (SAR) studies.[3]

Stability and Storage

Halogenated benzothiazoles are generally stable but should be stored under inert conditions (e.g., under nitrogen or argon) at cool temperatures (2–8°C) to prevent potential degradation over long periods.[1] The presence of the carboxylic acid group enhances its stability compared to more reactive derivatives like acid chlorides.

PART 3: Synthesis and Characterization

A reliable synthesis and robust analytical characterization are the bedrock of any research involving this molecule.

General Synthesis Workflow

The synthesis of 7-Bromobenzothiazole-2-carboxylic acid can be approached through several routes. A common strategy involves the initial formation of a benzothiazole-2-carboxylic acid core, followed by regioselective bromination. An alternative involves building the ring from a pre-brominated aniline precursor.

Below is a generalized workflow illustrating the key synthetic transformations.

Caption: Generalized synthetic routes to 7-Bromobenzothiazole-2-carboxylic acid.

The oxidation of 2-methylbenzothiazole represents a direct approach, though it can require harsh conditions.[1][9] Modern methods utilize catalytic systems to achieve this transformation under milder, greener conditions.[1][12] Regioselective bromination is then performed, which requires careful control to achieve substitution at the desired 7-position.[1]

Experimental Protocol: ¹H NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring and interpreting a proton Nuclear Magnetic Resonance (¹H NMR) spectrum to validate the structure of 7-Bromobenzothiazole-2-carboxylic acid.

Objective: To confirm the chemical structure by identifying the characteristic proton signals.

Materials & Equipment:

-

Sample of 7-Bromobenzothiazole-2-carboxylic acid (~5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

-

NMR Spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable).

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument according to standard operating procedures to ensure optimal magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

-

Data Interpretation (Expected Signals):

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-13 ppm.[13][14] The broadness is due to hydrogen bonding and chemical exchange. This peak may sometimes be difficult to distinguish from the baseline.[14]

-

Aromatic Protons (Ar-H): The benzothiazole ring has three aromatic protons. Their chemical shifts and coupling patterns will depend on the electronic environment. Based on the substitution pattern, one would expect three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The coupling constants (J-values) between adjacent protons will help confirm their relative positions on the ring.

-

Anticipated Spectroscopic Data

A summary of expected spectroscopic features is crucial for analytical confirmation.

| Spectroscopy Type | Characteristic Feature | Expected Region/Value |

| ¹H NMR | Carboxylic acid proton (-COOH) | 10-13 ppm (very broad singlet)[13][14] |

| Aromatic protons (-CH) | 7.0-8.5 ppm (complex multiplets) | |

| ¹³C NMR | Carboxyl carbon (-COOH) | 160-185 ppm (often a weak signal)[14] |

| Aromatic/heterocyclic carbons | 110-160 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3500 cm⁻¹ (very broad)[13][15] |

| C=O stretch (carboxylic acid) | ~1680-1710 cm⁻¹ (strong)[13][15] | |

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹[15] | |

| Mass Spectrometry | Molecular Ion Peak [M]+ | m/z ≈ 257/259 (due to bromine isotopes) |

PART 4: Applications in Drug Discovery and Development

The benzothiazole core is a cornerstone in medicinal chemistry, and the specific functionalization of 7-Bromobenzothiazole-2-carboxylic acid makes it a valuable starting point for developing novel therapeutics.[1][4]

-

Scaffold for Library Synthesis : As previously discussed, the dual functionality allows for the rapid generation of diverse chemical libraries. This is essential in the early "hit-to-lead" and "lead optimization" phases of drug discovery, where numerous analogs are synthesized and tested to improve potency, selectivity, and pharmacokinetic profiles.[5]

-

Bioisosteric Replacement : The carboxylic acid group is a common pharmacophore but can sometimes lead to poor metabolic stability or membrane permeability.[16][17] This molecule can be used to synthesize derivatives where the carboxylic acid is replaced with a bioisostere to overcome these liabilities.[16]

-

Target-Specific Inhibitors : Benzothiazole derivatives have been investigated as inhibitors for a range of biological targets, including various kinases and enzymes like microsomal triglyceride transfer protein (MTP).[5][18] 7-Bromobenzothiazole-2-carboxylic acid provides a robust scaffold for designing potent and selective inhibitors against such targets.

References

- 7-Bromobenzothiazole-2-carboxylic acid | 1187928-54-6 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-NUmse-bAh2YTqj6f7LrnwGaQ96zzsxInGYX0ZIVbPo3AyyEKTUiFqkkB6uLq46flP-5_lelo0Pfj-TLdeuQZj8hkdRL7gHTT3uUtx_yGqnDTy5tDo6oqL-eNSVfDBtgmpKG]

- Useful Spectroscopic Data. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ASlsQjWQBGE7ZDDcC2f0mzb6N94IuQiX9p6Q7M9Qmz2CI9dJHksOyLQp3Iel8glLFm8pxeTEqTGW8oW9SdStModjDENshvOq73XTQR2YlywdVGjsTVFDSotmDol0zVe44wZu1JetUQON4d001n3b1Ikk10zL]

- 7-BroMo-benzothiazole-2-carboxylic acid 1187928-54-6 - Guidechem. [URL: https://www.guidechem.com/product-1187928-54-6.html]

- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- Spectroscopy Tutorial: Example 9. [URL: https://www.chem.ucla.edu/~harding/IGOC/E/ex09.html]

- CAS#:1378944-02-5 | 2-bromo-1,3-benzothiazole-7-carboxylic acid | Chemsrc. [URL: https://www.chemsrc.com/en/cas/1378944-02-5_1016819.html]

- 7-Bromo-1-benzothiophene-2-carboxylic acid | C9H5BrO2S | CID 17979583 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17979583]

- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE. [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/0/42491]

- An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. [URL: https://www.mdpi.com/1420-3049/21/1/108]

- Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center - Benchchem. [URL: https://www.benchchem.com/technical-center/benzothiazole-2-carboxylic-acid-synthesis]

- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry_(CK-12)/15%3A_Organic_Acids_and_Bases_and_Some_of_Their_Derivatives/15.03%3A_Physical_Properties_of_Carboxylic_Acids]

- 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11521350]

- The Emerging Role of 4-Bromobenzothiazole in Medicinal Chemistry: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-center/the-emerging-role-of-4-bromobenzothiazole-in-medicinal-chemistry-a-technical-guide]

- 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5 | AMERICAN ELEMENTS ®. [URL: https://www.americanelements.com/2-bromobenzo-d-thiazole-6-carboxylic-acid-22514-58-5]

- 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763210]

- A Review on Recent Development and biological applications of benzothiazole derivatives. [URL: https://www.researchgate.

- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. [URL: https://www.pearson.

- Benzothiazole-2-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/694128]

- 7-Bromobenzothiophene-2-carboxylic acid (C007B-051226) - Cenmed Enterprises. [URL: https://www.cenmedenterprises.com/7-bromobenzothiophene-2-carboxylic-acid-c007b-051226.html]

- Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. [URL: https://www.chembj.com/products/2-aminobenzothiazole-6-carboxylic-acid_93-85-6.html]

- (PDF) Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel † - ResearchGate. [URL: https://www.researchgate.net/publication/375253026_Inhibitory_behaviour_and_adsorption_stability_of_benzothiazole_derivatives_as_corrosion_inhibitors_towards_galvanised_steel]

- CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents. [URL: https://patents.google.

- Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/24780517/]

- 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Organic_Chemistry/11%3A_The_Reactions_of_Carboxylic_Acids_and_Their_Derivatives/11.

- CH 336: Carboxylic Acid Spectroscopy - Oregon State University. [URL: https://oregonstate.edu/instruct/ch336/ch336-1/cidspect.htm]

- Bordwell pKa Table - Organic Chemistry Data. [URL: https://www.organicdivision.org/organofaq/bordwell-pka-table/]

- Carboxylic Acid Reactivity - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbacid1.htm]

- 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [URL: https://wou.

- REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY Anjali Singh , Dr. V K Singh. [URL: https://www.jetir.org/papers/JETIR2107141.pdf]

- Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - OUCI. [URL: https://ouci.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [URL: https://www.eurekaselect.com/article/118318]

- 7-Bromobenzo[b]thiophene-2-carboxylic acid | 19075-59-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/h99c87ac5]

- (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate. [URL: https://www.researchgate.net/publication/357561498_Recent_Developments_in_the_Practical_Application_of_Novel_Carboxylic_Acid_Bioisosteres]

- What is the pKa of a protonated carboxylic acid : r/chemhelp - Reddit. [URL: https://www.reddit.

- Table of Acids with Ka and pKa Values* CLAS. [URL: https://clas.sa.ucsb.edu/staff/Resource%20folder/Chem109ABC/Acid,%20Base%20Strength/Table%20of%20Acids%20w%20Kas%20and%20pKas.pdf]

- 1378944-02-5|2-Bromobenzo[d]thiazole-7-carboxylic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1378944-02-5.html]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. CAS#:1378944-02-5 | 2-bromo-1,3-benzothiazole-7-carboxylic acid | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijesm.co.in [ijesm.co.in]

- 12. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromobenzothiazole-2-carboxylic acid molecular structure and weight

An In-Depth Technical Guide to 7-Bromobenzothiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromobenzothiazole-2-carboxylic acid, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core molecular attributes, synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references.

Core Molecular Characteristics

7-Bromobenzothiazole-2-carboxylic acid is a derivative of the benzothiazole scaffold, a bicyclic heterocyclic system containing a benzene ring fused to a thiazole ring. The strategic placement of a bromine atom at the 7-position and a carboxylic acid group at the 2-position imparts unique physicochemical properties and reactivity, making it a valuable building block in synthetic chemistry.[1]

Molecular Structure and Identifiers

The structural arrangement of this molecule is key to its function. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density of the benzothiazole ring system, impacting its interaction with biological targets and its reactivity in chemical transformations.

-

IUPAC Name: 7-bromo-1,3-benzothiazole-2-carboxylic acid[2]

-

CAS Number: 1187928-54-6[1]

-

Molecular Formula: C₈H₄BrNO₂S[1]

Caption: 2D Molecular Structure of 7-Bromobenzothiazole-2-carboxylic acid.

Physicochemical Properties

The quantitative properties of a compound are critical for designing experimental conditions, predicting its behavior in biological systems, and ensuring its stability. The table below summarizes the key physicochemical data for 7-Bromobenzothiazole-2-carboxylic acid.

| Property | Value | Source |

| Molecular Weight | 258.09 g/mol | [1] |

| Molecular Formula | C₈H₄BrNO₂S | [1] |

| Boiling Point | 433.0 ± 37.0 °C | [1] |

| Density | 1.912 ± 0.06 g/cm³ | [1] |

| pKa | 2.70 ± 0.30 | [1] |

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of 7-Bromobenzothiazole-2-carboxylic acid leverages established heterocyclic chemistry principles. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, and methods for its synthesis are well-documented.[3]

General Synthetic Strategy

A common route to benzothiazole-2-carboxylic acids involves the catalytic oxidation of a 2-methylbenzothiazole precursor.[1][4] The subsequent introduction of the bromine atom at the 7-position is typically achieved through electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[1] The regioselectivity for the 7-position is a key consideration in this step.

Caption: Generalized synthetic workflow for 7-Bromobenzothiazole-2-carboxylic acid.

Chemical Reactivity

The molecule possesses two primary sites of reactivity:

-

The Carboxylic Acid Group: This functional group is central to the molecule's utility as a building block. It can be readily converted to esters, amides, or acid chlorides, allowing for direct conjugation to amines or alcohols on other molecules of interest.[1][5] This is a cornerstone of its application in constructing larger, more complex pharmacologically active compounds.

-

The Bromo Substituent: The bromine atom at the 7-position can be displaced through various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or via nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents to further modify the molecule's properties.[1]

Applications in Research and Drug Development

The unique combination of a biologically active benzothiazole core and versatile chemical handles makes this compound a powerful tool for researchers.

A Versatile Scaffold in Medicinal Chemistry

The benzothiazole nucleus is associated with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] 7-Bromobenzothiazole-2-carboxylic acid serves as a key intermediate in the synthesis of novel drug candidates.[3] The carboxylic acid is particularly important as it can act as a bioisostere or be used to improve the pharmacokinetic profile of a lead compound.[6][7] For instance, the acidity of the carboxyl group can enhance water solubility and provides a key interaction point for binding to biological targets like enzymes or receptors.[5]

Mechanism of Action

While the specific mechanism for this compound is an area of active research, the broader class of benzothiazoles is known to exert its biological effects through various pathways.

-

Antimicrobial Activity: Benzothiazoles can inhibit essential bacterial enzymes, such as DNA gyrase, disrupting DNA replication and leading to cell death.[1]

-

Anticancer Activity: In cancer cell lines, these compounds have been shown to interfere with critical cellular signaling pathways, ultimately inducing programmed cell death (apoptosis).[1]

Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols provide a framework for the synthesis and safe handling of this compound.

Protocol: Synthesis via Oxidation and Bromination (General Method)

This protocol outlines a general, two-step procedure adapted from established methods for synthesizing substituted benzothiazole-2-carboxylic acids.[1][4]

Step 1: Oxidation of 2-Methyl-7-bromobenzothiazole

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-7-bromobenzothiazole (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol.

-

Reagent Addition: Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the stirred solution. The choice of oxidant is critical; milder, more selective catalytic systems using O₂ or H₂O₂ with metalloporphyrin catalysts have also been reported to reduce waste and improve safety.[4]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the oxidation of the methyl group to a carboxylic acid.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If using KMnO₄, the resulting manganese dioxide (MnO₂) precipitate must be removed by filtration.

-

Acidification & Isolation: Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Purification

-

Recrystallization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 7-Bromobenzothiazole-2-carboxylic acid. This step is crucial for removing any unreacted starting material or byproducts.

Protocol: Safe Handling and Storage

7-Bromobenzothiazole-2-carboxylic acid is classified as an irritant. Adherence to safety protocols is mandatory.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

7-Bromobenzothiazole-2-carboxylic acid is a highly functionalized heterocyclic compound with substantial potential in scientific research, particularly in the synthesis of novel therapeutic agents. Its defined molecular structure, predictable reactivity, and inherent biological relevance make it a valuable asset for medicinal chemists and materials scientists. Proper understanding of its properties and adherence to safe handling protocols are essential for harnessing its full potential in the laboratory.

References

-

NIST. (2015). SAFETY DATA SHEET - Benzoic Acid. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 7-Bromobenzothiophene-2-carboxylic acid. Retrieved from [Link]

-

ChemWhat. (n.d.). 7-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 954239-78-2. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

-

American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

-

Ghandi, M., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Retrieved from [Link]

-

Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Preparing Carboxylic Acids. Retrieved from [Link]

- Jeschke, P. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

- Horgan, C. P., & Kelso, M. J. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.

-

Pen-link. (n.d.). 2-Aminobenzothiazole-6-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of benzothiazole-2-carboxylic acid.

-

BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. aksci.com [aksci.com]

- 3. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.se [fishersci.se]

biological activity of substituted benzothiazole-2-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Benzothiazole-2-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of this core, particularly substituted benzothiazole-2-carboxylic acids, have garnered significant attention due to their broad and potent pharmacological activities. These compounds interact with a wide array of biological targets, leading to diverse therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This guide provides a comprehensive exploration of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this versatile class of molecules. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights into the therapeutic potential of substituted benzothiazole-2-carboxylic acids.

Core Synthesis Strategies

The therapeutic utility of any scaffold is fundamentally linked to its synthetic accessibility. The synthesis of the 2-substituted benzothiazole core is most commonly achieved through the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.[3][4][5] This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the C2 position, which is a critical determinant of biological activity.[6]

Microwave-assisted synthesis has emerged as an efficient, rapid, and often solvent-free alternative to conventional heating, significantly accelerating the discovery of novel derivatives.[3][4] Catalysts such as polyphosphoric acid (PPA), methanesulfonic acid/silica gel, or samarium(III) triflate are often employed to facilitate the cyclization and dehydration steps, leading to high yields of the desired benzothiazole products.[5]

Below is a generalized workflow for the synthesis of this scaffold.

Caption: General synthesis workflow for substituted benzothiazole derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

Perhaps the most extensively studied biological activity of benzothiazole derivatives is their potential as anticancer agents.[2][7] These compounds have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, prostate, and colon.[8][9][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[11] Kinases are crucial enzymes that regulate cell signaling pathways involved in proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer. Certain benzothiazole derivatives act as competitive inhibitors, blocking the ATP-binding site of kinases and thereby preventing the phosphorylation of downstream substrates, which ultimately halts the proliferative signaling cascade.[11]

Caption: Kinase inhibition by a benzothiazole-2-carboxylic acid derivative.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. Several derivatives have shown IC50 values in the sub-micromolar to low micromolar range, indicating significant potency.[8][11]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide | PC3 (Prostate) | <0.075 | [11] |

| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | [9] |

| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | [9] |

| Naphthalimide derivative | HT-29 (Colon) | 3.72 | [8] |

| Indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][12][13]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many benzothiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] The COX-2 enzyme is induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling. By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. Molecular docking studies have shown that benzothiazole derivatives can fit into the active site of COX enzymes, interacting with key residues to block their function.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

Protocol:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Administer the test benzothiazole derivatives orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac sodium.[12]

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of λ-carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.[1][12]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Benzothiazole-2-carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens.[15][16][17]

Mechanism of Action: Enzyme Inhibition

The antibacterial action of benzothiazoles is often attributed to the inhibition of essential bacterial enzymes that are absent in humans, making them selective targets. Key targets include:

-

DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Its inhibition leads to the cessation of cell division and bacterial death.[15][18]

-

Dihydropteroate Synthase (DHPS): This enzyme is part of the folate synthesis pathway, which is vital for bacterial survival. Sulfonamide-containing benzothiazoles can act as competitive inhibitors of DHPS.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity | Reference |

| Benzothiazole derivatives | S. aureus, B. subtilis, E. coli | MIC values from 25 to 200 µg/mL | [17] |

| Benzothiazole derivatives | C. albicans, A. niger | Moderate antifungal activity | [16][17] |

| N-sulfonamide 2-pyridone derivatives | S. aureus | MIC of 0.025 mM (outperforming ampicillin) | [19] |

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole-2-carboxylic acids is highly dependent on the nature and position of substituents on the bicyclic ring system. Synthesizing the findings from numerous studies reveals several key SAR trends.[20]

-

Substitution at C2: The group attached to the C2 position is a primary determinant of the type and potency of biological activity. Phenyl and substituted phenyl groups are commonly associated with anticancer and anti-inflammatory properties.[2][6]

-

Substitution at C6: Modifications at the C6 position of the benzene ring also significantly modulate activity. The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) can enhance potency.[6][13] For example, a methoxy group at the C6 position has been shown to improve anti-inflammatory effects.[13]

-

Hydrophobicity: The presence of hydrophobic moieties often correlates with enhanced cytotoxic activity against cancer cell lines.[2]

Caption: Key structure-activity relationship sites on the benzothiazole scaffold.

Conclusion and Future Outlook

Substituted benzothiazole-2-carboxylic acids are a remarkably versatile and pharmacologically significant class of heterocyclic compounds. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. The potent anticancer, anti-inflammatory, and antimicrobial activities demonstrated by numerous derivatives underscore their immense therapeutic potential. Future research should focus on optimizing lead compounds to improve their selectivity, bioavailability, and safety profiles. Advanced approaches, including the development of derivatives that target multiple pathways simultaneously and the formulation of novel drug delivery systems, will be crucial in translating the promise of these compounds from the laboratory to clinical applications.

References

- BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.

- Venkatesh, P., & Sankar, S. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.

- Al-Ostath, A., Abed, A., & El-Faham, A. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4978.

- Singh, U. P., & Gahtori, P. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1362-1386.

- ResearchGate. (n.d.). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.

- Shafi, S., Alam, M. M., Mulakayala, N., et al. (2019). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 9(1), 15993.

- Patil, S. B., Munde, N. A., & Bhalgat, C. M. (2018). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 74-82.

- ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives.

- Kumar, R., & Kumar, S. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32, 1-31.

- Ates-Alagoz, Z., & Er, M. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1134.

- Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 158-167.

- Singh, U. P., & Gahtori, P. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1362-1386.

- ResearchGate. (n.d.). Schematic representation of structure-activity relationship for the 27–46 series.

- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.

- Benhmed, M., & El-Faham, A. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(16), 3698.

- Eco-Vector Journals Portal. (n.d.). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents.

- Macías-Hernández, C. E., Balbuena-Rebolledo, I., García-Báez, E. V., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.

- Kumar, R., & Kumar, S. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- ResearchGate. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives.

- El-Sayed, W. M., El-Haddad, A. F., & El-Sawy, E. R. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095.

- Kamal, A., & Kumar, P. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Current Drug Discovery Technologies, 11(1), 69-82.

- ResearchGate. (n.d.). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity.

- ResearchGate. (n.d.). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives.

- Al-Ghorbani, M., Chebil, A., Al-Adiwish, W. M., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 28(15), 5707.

- ResearchGate. (n.d.). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives.

- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2269-2276.

- Sestito, S., Ciaramella, A., Di Cocco, M. E., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8346.

- Basile, L., Tuttolomondo, M. V., La Cascia, E., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 405.

Sources

- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]

- 20. rjptonline.org [rjptonline.org]

discovery and history of 7-Bromobenzothiazole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis and History of 7-Bromobenzothiazole-2-carboxylic Acid

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and delocalized π-electron system confer unique photophysical properties and a remarkable ability to interact with biological targets.[1] Consequently, benzothiazole derivatives have found applications as antitumor, antimicrobial, and anti-inflammatory agents.[2] 7-Bromobenzothiazole-2-carboxylic acid (CAS No. 1187928-54-6) has emerged as a critical building block in this field. The bromine atom at the 7-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 2-position allows for amide bond formation and other modifications. This guide provides an in-depth exploration of the synthetic evolution and core methodologies for preparing this valuable research compound.

Part I: Foundational Routes to the Benzothiazole-2-Carboxylic Acid Core

The history of 7-Bromobenzothiazole-2-carboxylic acid is intrinsically linked to the development of synthetic methods for its parent, unsubstituted core. Understanding these foundational pathways is crucial to appreciating the specific challenges and strategies involved in producing the brominated analog. Two primary strategies dominate the landscape.

Strategy A: Cyclocondensation of 2-Aminothiophenol

One of the most classical and versatile methods for constructing the benzothiazole nucleus is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[3] This approach builds the thiazole ring onto a pre-existing benzene ring. The reaction typically proceeds through the formation of a thioamide intermediate, followed by an intramolecular cyclization and dehydration.

The choice of the C2-synthon (the source of the carbon atom at the 2-position) is critical. While direct condensation with carboxylic acids is possible, it often requires harsh conditions, such as high temperatures and strong dehydrating agents like polyphosphoric acid (PPA).[2][3] More recently, microwave-assisted syntheses have been developed to expedite this transformation.[2][4]

Strategy B: Oxidation of 2-Methylbenzothiazole

An alternative and widely used industrial approach involves the oxidation of the readily available 2-methylbenzothiazole. The methyl group at the 2-position is susceptible to oxidation to form the corresponding carboxylic acid. This method is advantageous as it starts from a stable and common precursor.

Potassium permanganate (KMnO₄) is a common, powerful oxidant for this transformation.[1][5] The reaction is typically performed in an aqueous or mixed solvent system. A key challenge with this method is controlling the reaction conditions to prevent over-oxidation and unwanted side reactions.[5] The workup procedure often involves the reduction of the manganese dioxide (MnO₂) byproduct to soluble Mn²⁺ salts using an agent like sodium metabisulfite to facilitate product isolation.[1][5]

Part II: The Emergence of 7-Bromobenzothiazole-2-carboxylic acid

The specific synthesis of the 7-bromo derivative was not documented as a singular "discovery" event but rather as a logical extension of established benzothiazole chemistry. The primary route leverages the reactivity of the pre-formed benzothiazole ring system.

Primary Synthetic Route: Electrophilic Aromatic Substitution

The most direct and predominant method for preparing 7-Bromobenzothiazole-2-carboxylic acid is the electrophilic bromination of benzothiazole-2-carboxylic acid.[6] The electron-rich benzothiazole ring is susceptible to attack by electrophiles. The directing effects of the fused ring system and the existing substituents guide the incoming bromine atom.

The reaction is typically carried out using a standard brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform.[6] The choice of reagent and conditions is crucial for achieving high regioselectivity, favoring substitution at the 7-position. This selectivity is a key aspect of the synthesis, allowing for the specific placement of the bromine handle.

Alternative Conceptual Route: Synthesis from Brominated Precursors

A logical, though less commonly cited, alternative involves constructing the benzothiazole ring from a precursor that already contains the bromine atom. This "convergent" approach would begin with a substituted 2-aminothiophenol, such as 2-amino-3-bromobenzenethiol or another regioisomer.[7]

This brominated precursor would then undergo cyclocondensation with a suitable partner that can provide the carboxylic acid group at the 2-position, such as oxalic acid or its derivatives. While synthetically viable, this route is more complex due to the potential challenges in preparing and handling the substituted 2-aminothiophenol starting material, which can be unstable and prone to oxidation.[7][8]

Part III: Key Experimental Protocols

The following protocols represent generalized, yet robust, methodologies derived from literature and patent filings. Researchers should optimize specific quantities, reaction times, and purification methods for their specific scale and setup.

Protocol 1: Synthesis of Benzothiazole-2-carboxylic Acid via Oxidation

This protocol is adapted from methodologies described for the oxidation of 2-methylbenzothiazole.[1][5]

Objective: To synthesize the core benzothiazole-2-carboxylic acid scaffold.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, suspend 2-methylbenzothiazole in an appropriate solvent system (e.g., water/ethanol).[1]

-

Oxidant Addition: Prepare an aqueous solution of potassium permanganate (KMnO₄). Add the KMnO₄ solution portion-wise to the reaction mixture, carefully controlling the temperature to prevent overheating.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture. Add a solution of sodium metabisulfite to reduce the brown manganese dioxide precipitate to soluble manganese(II) salts, resulting in a clear solution.[1][5]

-

Workup - Part 2 (Product Precipitation): Acidify the clear filtrate with a mineral acid (e.g., HCl) to a pH of 2-3. The desired benzothiazole-2-carboxylic acid will precipitate out of the solution.[5]

-

Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of 7-Bromobenzothiazole-2-carboxylic Acid via Direct Bromination

This protocol is based on the predominant synthetic route described for this specific compound.[6]

Objective: To regioselectively brominate the benzothiazole-2-carboxylic acid core.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve benzothiazole-2-carboxylic acid in a suitable solvent, such as glacial acetic acid, in a flask protected from light.

-